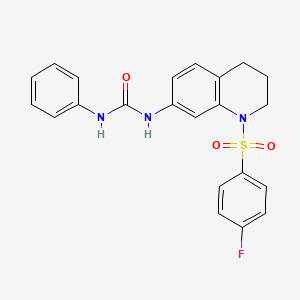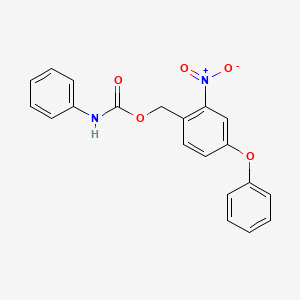
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate” is a chemical compound with the molecular formula C20H16N2O5 and a molecular weight of 364.357 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C20H16N2O5 and the molecular weight is 364.357 .Applications De Recherche Scientifique
Chemical Reactivity and Mechanistic Insights
One area of research on (2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate involves understanding its reactivity, particularly through rearrangement reactions. Fitzgerald et al. (1984) studied the Smiles rearrangement of a similar compound, 4-nitrophenyl N-hydroxycarbamate, revealing a transient spiro Meisenheimer complex as an intermediate, which is crucial for understanding the reactivity of nitro-substituted carbamates L. R. Fitzgerald, R. Blakeley, & B. Zerner, 1984. Sheradsky and Salemnick (1972) further explored the reactions of benzyl N-hydroxycarbamate with nitrofluorobenzenes, yielding insights into the formation of benzyl N-(nitrophenoxy)carbamates and their derivatives, contributing to the understanding of carbamate chemistry T. Sheradsky & G. Salemnick, 1972.
Intramolecular Reactions and Catalysis
Research by Fife et al. (1975) on p-nitrophenyl N-(2-mercaptophenyl)-N-methylcarbamate showed rapid cyclization, revealing insights into intramolecular nucleophilic reactions, which are essential for designing efficient synthetic pathways and understanding enzymatic reaction mimics T. Fife, J. Hutchins, & M. S. Wang, 1975.
Degradation and Environmental Bioremediation
A significant aspect of the research on nitro-substituted carbamates focuses on their degradation, critical for environmental bioremediation. Beier et al. (2004) investigated the base-catalyzed degradation of substituted phenyl N-hydroxycarbamates, revealing mechanisms that could inform the development of strategies for the detoxification of nitro-substituted carbamates in the environment P. Beier, J. Mindl, V. Štěrba, & J. Hanusek, 2004.
Solvatochromism and Material Science
Nandi et al. (2012) synthesized solvatochromic phenolates from nitro-substituted phenols, exploring their use as probes for solvent mixtures. This research provides valuable insights into solvatochromism, which has applications in material science, sensor technology, and the investigation of solvent-solute interactions L. G. Nandi, Felipe Facin, et al., 2012.
Biodegradation and Chemotaxis
Bhushan et al. (2000) studied the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp., uncovering the microbial pathways involved in the degradation of nitrophenol derivatives, which is pivotal for the bioremediation of nitro-aromatic compounds in contaminated environments B. Bhushan, S. Samanta, et al., 2000.
Propriétés
IUPAC Name |
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-20(21-16-7-3-1-4-8-16)26-14-15-11-12-18(13-19(15)22(24)25)27-17-9-5-2-6-10-17/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUBTIQIJQGWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)
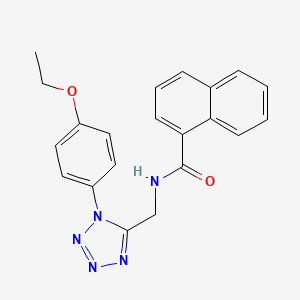
![7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751652.png)
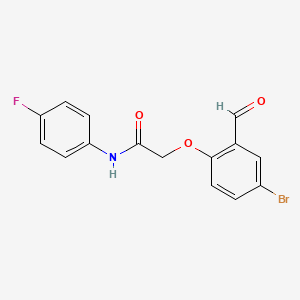
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2751654.png)
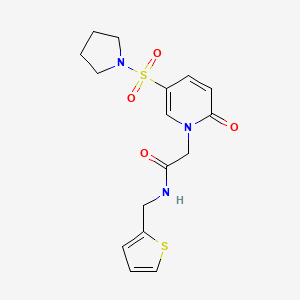
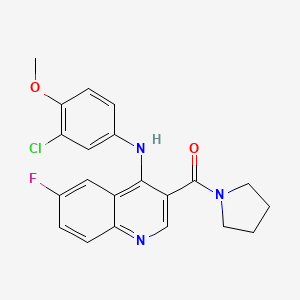
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2751660.png)
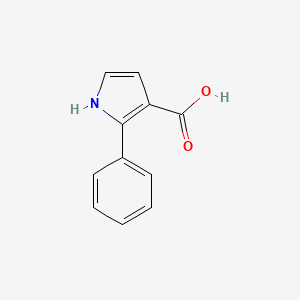

![3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2751665.png)
![N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2751666.png)

